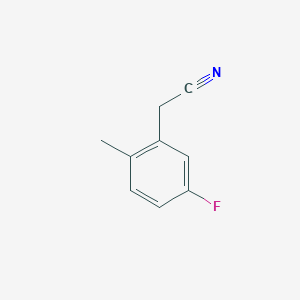

5-Fluoro-2-methylphenylacetonitrile

Vue d'ensemble

Description

5-Fluoro-2-methylphenylacetonitrile is a useful research compound. Its molecular formula is C9H8FN and its molecular weight is 149.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Therapy and Mechanisms of Action

- 5-Fluorouracil (5-FU) Mechanisms and Strategies : 5-Fluorouracil is extensively utilized in cancer treatment. Enhanced understanding of its action mechanism has led to strategies that amplify its anti-cancer activity, although drug resistance remains a challenge. Innovations like DNA microarray profiling are promising for identifying genes that mediate resistance to 5-FU, potentially offering new therapeutic targets or predictive biomarkers for 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003).

Materials Science and Electrochemical Applications

- Fluoro-substituted Polyindole for Charge Storage : The development of high-performance poly(5-fluoroindole) as a charge storage material signifies the importance of fluoro-substituted polymers in scientific research and industrial applications. This work showcases the superior electrochemical properties of fluoropolymers, making them promising materials for supercapacitor applications (Wang et al., 2019).

Analytical and Environmental Detection

- Determination of 5-Fluorouracil in Hospital Effluents : A method was developed for determining 5-Fluorouracil (5-FU) in hospital effluents, highlighting the environmental impact of antineoplastic agents. This analytical tool is essential for monitoring environmental contamination by cytostatic drugs, providing data necessary for evaluating 5-FU in hospital waste water (Mahnik et al., 2004).

Molecular Imaging and PET Tracers

- Preparation of the mGluR5 PET Tracer [(18)F]FPEB : The development of an automated radiosynthesis method for [(18)F]FPEB, a PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), demonstrates the role of fluorinated compounds in facilitating advanced imaging techniques for neurological research (Lim et al., 2014).

Epigenetic Modifications in Cancer Therapy

- Epigenetic Modification of Nrf2 in 5-FU-resistant Colon Cancer : This study explores the epigenetic changes associated with Nrf2 induction in colon cancer cells resistant to 5-Fluorouracil, revealing the role of TET-dependent DNA demethylation in the expression of drug resistance. Such insights contribute to understanding the molecular basis of chemotherapy resistance and potential strategies for overcoming it (Kang et al., 2014).

Safety and Hazards

5-Fluoro-2-methylphenylacetonitrile is considered hazardous. It is harmful to the skin, eyes, and respiratory system and may be toxic if inhaled or swallowed . Prolonged exposure should be avoided . It is recommended to use personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .

Mécanisme D'action

Target of Action

The primary target of 5-Fluorouracil is the enzyme thymidylate synthase .

Mode of Action

5-Fluorouracil interacts with its target, thymidylate synthase, by binding to the enzyme and blocking its action. This prevents the conversion of deoxyuridylic acid to thymidylic acid, a crucial step in DNA synthesis .

Biochemical Pathways

The action of 5-Fluorouracil affects the thymidylate synthase pathway, leading to a decrease in thymidylic acid. This results in a disruption of DNA synthesis and cell division .

Result of Action

The molecular and cellular effects of 5-Fluorouracil’s action include disruption of DNA synthesis, which leads to cell death in rapidly dividing cells, such as cancer cells .

Analyse Biochimique

Biochemical Properties

5-Fluoro-2-methylphenylacetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be involved in the inhibition of certain enzymes, which can affect the overall biochemical pathways within a cell . For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may inhibit glycolysis by interacting with key enzymes in the pathway, leading to reduced energy production in cells . Additionally, this compound can affect the expression of genes involved in cell growth and apoptosis, thereby influencing cell proliferation and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability of the compound is an important factor that influences its long-term effects on cellular function . In vitro studies have shown that this compound can degrade over time, leading to a reduction in its inhibitory effects on enzymes . Additionally, long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function . At higher doses, it can cause significant inhibition of enzyme activity and alterations in gene expression . Toxic or adverse effects, such as liver damage and reduced metabolic activity, have been observed at high doses of this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many substances in the body . The compound can affect metabolic flux and metabolite levels by inhibiting the activity of these enzymes . This inhibition can lead to an accumulation of certain metabolites and a reduction in the production of others .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, the localization and accumulation of this compound within specific tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with enzymes and other biomolecules, thereby affecting its overall activity .

Propriétés

IUPAC Name |

2-(5-fluoro-2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYCHCYSJJZVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379135 | |

| Record name | 5-Fluoro-2-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80141-97-5 | |

| Record name | 5-Fluoro-2-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80141-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)

acetate](/img/structure/B1304737.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)